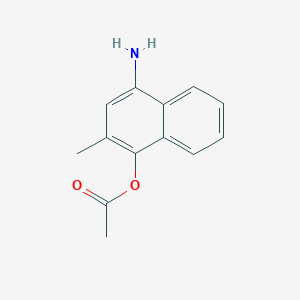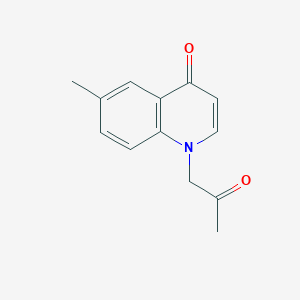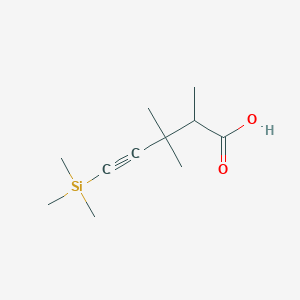
4-Amino-2-methylnaphthalen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methylnaphthalen-1-yl acetate is an organic compound with a complex aromatic structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylnaphthalen-1-yl acetate typically involves the acetylation of 4-Amino-2-methylnaphthalen-1-ol. This can be achieved through the reaction of 4-Amino-2-methylnaphthalen-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-methylnaphthalen-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields 4-Amino-2-methylnaphthalen-1-ol.
Substitution: Results in various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-methylnaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-methylnaphthalen-1-yl acetate involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methylnaphthalen-1-ol: The parent alcohol of the acetate derivative.
2-Methylnaphthalene: A simpler aromatic hydrocarbon with similar structural features.
Naphthoquinones: Oxidized derivatives with distinct chemical properties.
Uniqueness
4-Amino-2-methylnaphthalen-1-yl acetate is unique due to its combination of an amino group and an acetate ester on a naphthalene backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(4-amino-2-methylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C13H13NO2/c1-8-7-12(14)10-5-3-4-6-11(10)13(8)16-9(2)15/h3-7H,14H2,1-2H3 |
Clave InChI |
LGGXKRJUUZJDNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)
![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)



![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)
![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)




